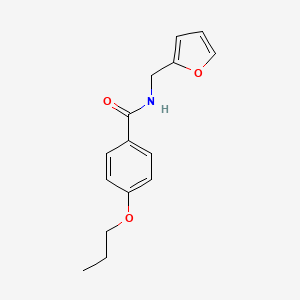
N-(2-furylmethyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-propoxybenzamide, also known as FMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPB belongs to the class of benzamides and is a derivative of benzylamine.
作用機序
The exact mechanism of action of N-(2-furylmethyl)-4-propoxybenzamide is not fully understood. However, it is believed that N-(2-furylmethyl)-4-propoxybenzamide exerts its pharmacological effects by modulating the activity of certain neurotransmitters and ion channels in the body. N-(2-furylmethyl)-4-propoxybenzamide has been shown to interact with the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-(2-furylmethyl)-4-propoxybenzamide has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-propoxybenzamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(2-furylmethyl)-4-propoxybenzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that mediate pain and inflammation.
実験室実験の利点と制限
N-(2-furylmethyl)-4-propoxybenzamide is a relatively stable compound and can be easily synthesized in the laboratory. It has been found to exhibit low toxicity and has a favorable pharmacokinetic profile. However, the exact mechanism of action of N-(2-furylmethyl)-4-propoxybenzamide is not fully understood, and further studies are needed to elucidate its pharmacological effects.
将来の方向性
N-(2-furylmethyl)-4-propoxybenzamide has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for N-(2-furylmethyl)-4-propoxybenzamide research include:
1. Investigating the effects of N-(2-furylmethyl)-4-propoxybenzamide on other ion channels and neurotransmitters in the body.
2. Studying the pharmacokinetics and pharmacodynamics of N-(2-furylmethyl)-4-propoxybenzamide in humans.
3. Exploring the potential of N-(2-furylmethyl)-4-propoxybenzamide as an anticancer agent.
4. Investigating the effects of N-(2-furylmethyl)-4-propoxybenzamide on other inflammatory and pain-related pathways.
Conclusion
N-(2-furylmethyl)-4-propoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant properties and has shown promising results in preclinical studies. Further research is needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.
合成法
The synthesis of N-(2-furylmethyl)-4-propoxybenzamide involves the reaction of 4-propoxybenzoyl chloride with 2-aminomethylfuran in the presence of a base such as triethylamine. The reaction yields N-(2-furylmethyl)-4-propoxybenzamide as a white crystalline solid with a melting point of 101-103°C. The purity of N-(2-furylmethyl)-4-propoxybenzamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-furylmethyl)-4-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-furylmethyl)-4-propoxybenzamide has also been shown to possess anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-9-18-13-7-5-12(6-8-13)15(17)16-11-14-4-3-10-19-14/h3-8,10H,2,9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLKGPCWWPCKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6418469 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

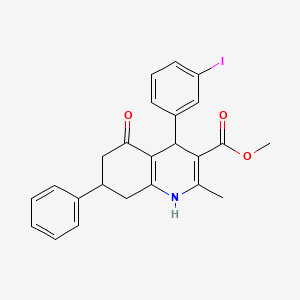
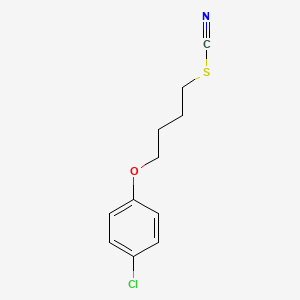
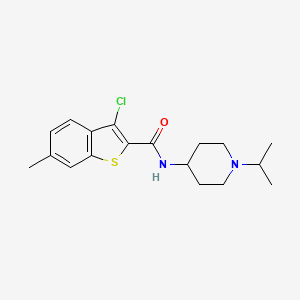
![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

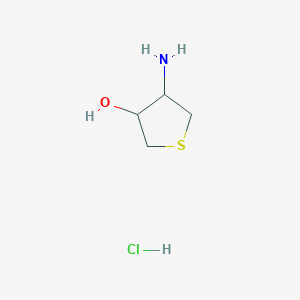
![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)
![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4987097.png)
![2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]](/img/structure/B4987098.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4987109.png)
![N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4987114.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4987116.png)